6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione is a complex organic compound with the molecular formula and a molecular weight of approximately 437.6 g/mol. It is classified as a benzo[g]isoquinoline derivative, which is known for its potential applications in medicinal chemistry, particularly as an anticancer agent. The compound's unique structure allows it to interact with biological targets, making it a subject of interest in various scientific studies .
The synthesis of 6,9-bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione typically involves a multi-step process. One common method includes the reaction of benzo[g]isoquinoline-5,10-dione with diethylaminoethylamine. This reaction is generally conducted in a solvent such as benzene and requires specific conditions to facilitate the formation of the desired compound. Following the reaction, recrystallization from a mixture of benzene and petroleum ether is performed to purify the product .
The molecular structure of 6,9-bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione features a core isoquinoline scaffold with two diethylaminoethyl side chains attached at the 6 and 9 positions. The structure can be represented by its InChI and InChI Key:
InChI=1S/C25H35N5O2/c1-5-29(6-2)15-13-27-20-9-10-21(28-14-16-30(7-3)8-4)23-22(20)24(31)18-11-12-26-17-19(18)25(23)32/h9-12,17,27-28H,5-8,13-16H2,1-4H3
RYVCCAAEYHBAFO-UHFFFAOYSA-N
This structural complexity contributes to its unique chemical properties and biological activity .
6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione can undergo various chemical reactions including oxidation, reduction, and substitution reactions. Common reagents used in these processes include:
The specific products formed depend on the reaction conditions and reagents used. For instance, under oxidative conditions, modifications can be made to the amino groups or the isoquinoline core .
The mechanism of action for 6,9-bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione involves its interaction with DNA and other cellular targets. The compound can bind to DNA and interfere with replication and transcription processes. This property positions it as a potential candidate for anticancer therapies due to its ability to disrupt normal cellular functions . Ongoing research is aimed at elucidating the specific molecular pathways involved in its action.
The compound is characterized by:
Key chemical properties include:
The compound's high solubility poses challenges for purification but also facilitates its use in biological assays.
6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione has significant applications in scientific research:
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4